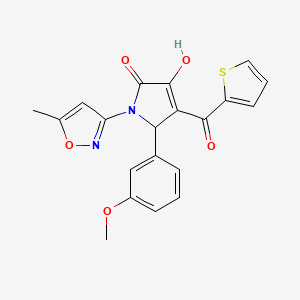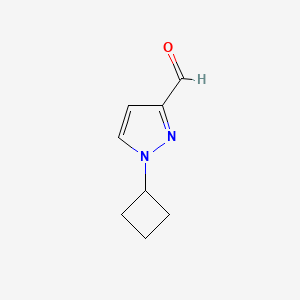
1-cyclobutyl-1H-pyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, often involves multi-step chemical processes. One common approach is the reaction of corresponding carbaldehydes with amines or hydrazines. For instance, cyclohexylamine reacts with certain pyrazole-4-carbaldehydes to form compounds through nucleophilic substitution or condensation followed by hydrolysis, showcasing the versatility of pyrazole carbaldehydes as precursors in organic synthesis (Orrego Hernandez et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by their planar geometry and the presence of nitrogen atoms in the pyrazole ring, which significantly influence their chemical behavior. X-ray diffraction studies of related compounds reveal insights into their crystalline structure, showing that the aldehydic fragment tends to be coplanar with the adjacent pyrazole ring, resulting in specific orientation and interactions at the molecular level (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole carbaldehydes participate in various chemical reactions, such as cycloadditions, which are pivotal in synthesizing fused polycyclic systems. For example, pyrazole-fused systems can be synthesized starting from 4-iodopyrazolecarbaldehydes through Suzuki coupling and subsequent 1,3-dipolar cycloaddition reactions, highlighting the reactivity and utility of these compounds in constructing complex molecular architectures (Nayak, Rastogi, & Batra, 2013).
科学的研究の応用
Synthesis and Characterization
- Synthesis and Characterization of Chitosan Schiff Bases : Research conducted by Hamed et al. (2020) explored the synthesis of heteroaryl pyrazole derivatives, similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, which were then reacted with chitosan to form Schiff bases. These compounds were characterized using various analytical techniques (Hamed et al., 2020).
Biological Activities
Antimicrobial Activity : A study by the same group found that these Schiff bases exhibited antimicrobial activity against various bacteria and fungi. This research indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).
Antioxidant and Anti-Inflammatory Properties : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This suggests the potential use of similar pyrazole derivatives in treating oxidative stress and inflammation-related conditions (Sudha et al., 2021).
Anticonvulsant and Analgesic Activities : Viveka et al. (2015) studied the anticonvulsant and analgesic activities of new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to this compound. The study highlights the potential therapeutic applications of these compounds in neurological and pain disorders (Viveka et al., 2015).
Chemical Reactions and Products
Synthesis of Novel Heterocycles : Research by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to this compound, for synthesizing novel heterocycles. This study demonstrates the versatility of pyrazole derivatives in synthesizing a variety of chemical structures (Baashen et al., 2017).
Development of Pyrazolo[4,3-c]pyridines : A study by Vilkauskaitė et al. (2011) explored the synthesis of pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, indicating the potential for developing complex molecules using pyrazole derivatives (Vilkauskaitė et al., 2011).
Safety and Hazards
特性
IUPAC Name |
1-cyclobutylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMFDLKOGRXTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
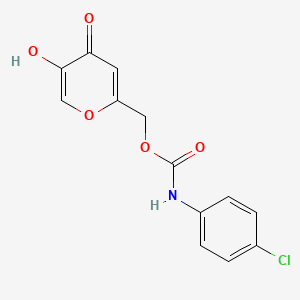
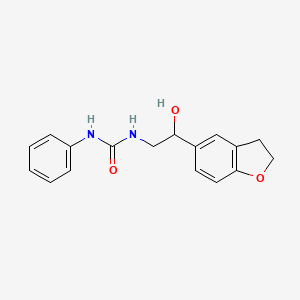
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

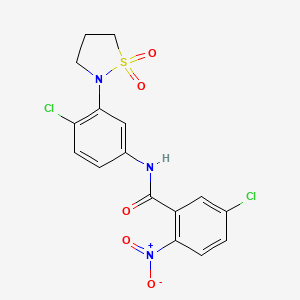
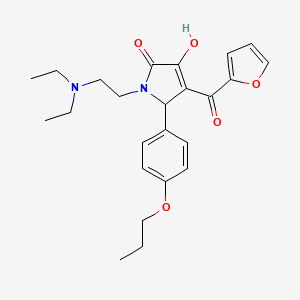
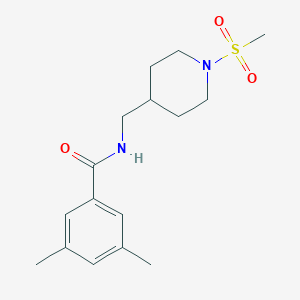
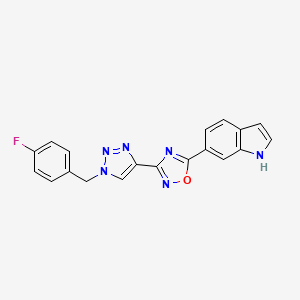
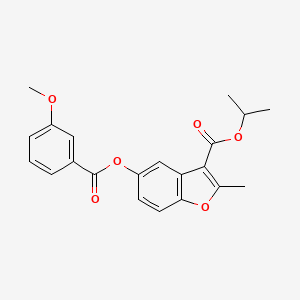
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
